

An In-Depth Technical Guide to the Safety and Toxicity of N-Methylacetanilide

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Compound of Interest

Compound Name: *N-Methylacetanilide*

Cat. No.: *B189316*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylacetanilide (CAS No. 579-10-2), a substituted aromatic amide, has historical use as an analgesic and antipyretic.^[1] While its therapeutic applications have largely been superseded, understanding its safety and toxicity profile remains crucial for researchers and drug development professionals who may encounter it as an intermediate, a metabolite of other compounds, or a scaffold for new molecular entities. This technical guide provides a comprehensive overview of the available safety and toxicity data for **N-Methylacetanilide**, with a focus on quantitative data, experimental methodologies, and the underlying mechanistic pathways of its toxicological effects.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	579-10-2	[2]
Molecular Formula	C9H11NO	[2]
Molecular Weight	149.19 g/mol	[3]
Appearance	White to Almost white powder to crystal	[2]
Melting Point	101 °C	[4]
Boiling Point	146 °C / 30 mmHg	[4]
Water Solubility	24.96 g/L (25 °C)	[2]

Non-Clinical Toxicity Data

Acute Toxicity

N-Methylacetanilide is classified as "Toxic if swallowed" under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, falling into Acute Toxicity Category 3 for the oral route.[2][3] It is also reported to be a poison by ingestion and intraperitoneal routes.[2]

Species	Route of Administration	Endpoint	Value	Observed Effects	Reference
Mouse	Oral	LD50	155 mg/kg	Behavioral: Convulsions or effect on seizure threshold	[2]
Mouse	Intraperitoneal	LDLo	125 mg/kg	Behavioral: Convulsions or effect on seizure threshold; Lungs, Thorax, or Respiration: Dyspnea; Gastrointestinal: Changes in structure or function of salivary glands	[2]

Irritation and Sensitization

N-Methylacetanilide is irritating to the eyes, respiratory system, and skin.[2]

Repeated-Dose Toxicity

A 28-day repeated-dose oral toxicity study in rats has been conducted and is listed in the Japan Existing Chemical Database (JECDB).[5] While the full study results are not readily available in English, the existence of this study indicates that sub-chronic toxicity data is available. For a structurally related compound, N-methylaniline, a 28-day gavage study in rats identified a No-Observed-Adverse-Effect Level (NOAEL) of 5 mg/kg-day and a Lowest-

Observed-Adverse-Effect Level (LOAEL) of 25 mg/kg-day, based on splenic and hematological effects.[6]

Genotoxicity

Genotoxicity data for **N-Methylacetanilide** is available from the JECDB, which lists a bacterial reverse mutation test (Ames test) and an in vitro mammalian chromosome aberration test.[5] The results of these studies are crucial for assessing the mutagenic and clastogenic potential of the compound. For the related compound N-methylacetamide, the weight of evidence from available in vitro and in vivo genotoxicity studies suggests it is not genotoxic.[7]

Carcinogenicity

No specific carcinogenicity studies for **N-Methylacetanilide** were identified in the available literature. The National Toxicology Program (NTP) has conducted numerous carcinogenesis studies on various chemicals, but **N-Methylacetanilide** does not appear to be among them based on the searched records.[8][9] For the related compound N-methylacetamide, it is not expected to be carcinogenic based on dermal and inhalation studies in rodents.[7]

Reproductive and Developmental Toxicity

Information on the reproductive and developmental toxicity of **N-Methylacetanilide** is limited. For the related compound N-methylacetamide, it is classified as hazardous (Category 2 substance toxic to reproduction) with the risk phrase 'May cause harm to the unborn child'.[7]

Mechanism of Action and Toxicological Pathways

N-Methylacetanilide is reported to be an inhibitor of prostaglandin synthesis, which is likely due to its ability to inhibit the cyclooxygenase (COX) enzyme, thereby blocking the conversion of arachidonic acid into prostaglandins.[10] Additionally, it has been shown to have a dose-dependent inhibitory effect on the release of tumor necrosis factor-alpha (TNF- α) in mice with inflammatory diseases.[10]

Cyclooxygenase (COX) Inhibition Pathway

TNF- α Release Inhibition

Experimental Protocols

Acute Oral Toxicity (LD50) - Up-and-Down Procedure (UDP)

A common method for determining the oral LD50 is the Up-and-Down Procedure (OECD Test Guideline 425).

Bacterial Reverse Mutation Test (Ames Test)

The Ames test (OECD Test Guideline 471) is a widely used method to assess the mutagenic potential of a chemical.

In Vitro Mammalian Chromosome Aberration Test

This test (OECD Test Guideline 473) evaluates the potential of a substance to induce structural chromosomal aberrations in cultured mammalian cells.

Conclusion

N-Methylacetanilide exhibits a moderate order of acute toxicity via the oral route and is an irritant. While comprehensive data on repeated-dose, reproductive, and carcinogenic effects are not readily available in the public domain, existing information from the JECDB indicates that key genotoxicity and sub-chronic toxicity studies have been conducted. The primary mechanisms of its biological activity appear to be through the inhibition of cyclooxygenase and the release of TNF- α . For a complete risk assessment, obtaining the detailed results from the existing, but currently inaccessible, studies is paramount. Researchers and drug development professionals should handle **N-Methylacetanilide** with appropriate caution, particularly considering its acute toxicity and irritant properties.

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